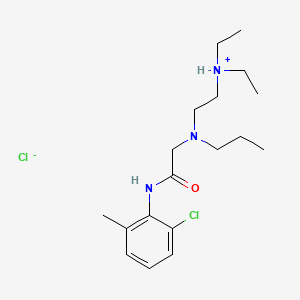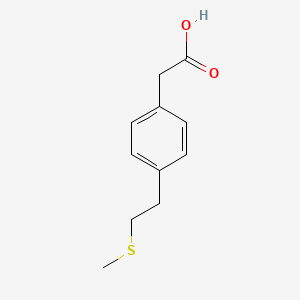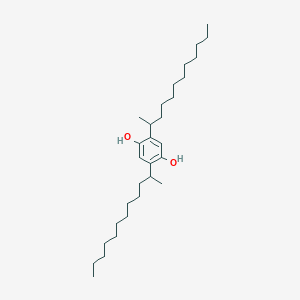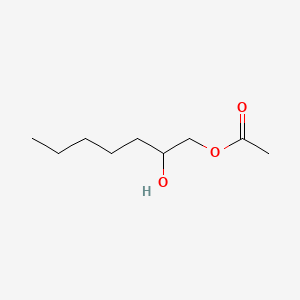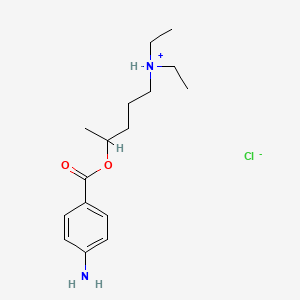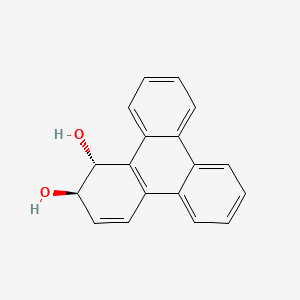
1,2-Triphenylenediol, 1,2-dihydro-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry. This compound is characterized by its unique structure, which includes two hydroxyl groups attached to a triphenylene backbone. The chirality of this compound makes it a valuable asset in asymmetric synthesis and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol typically involves the reduction of the corresponding diketone or diol precursor. One common method is the enantioselective reduction of 1,2-diketone using chiral catalysts. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a ruthenium or rhodium complex. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The key to industrial production is the optimization of reaction conditions to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form the corresponding diketone.
Reduction: The compound can be reduced to form the corresponding diol.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.
Substitution: Substitution reactions often involve the use of halogenating agents such as thionyl chloride or phosphorus tribromide. The reaction conditions vary depending on the desired substitution.
Major Products Formed
Oxidation: The major product is the corresponding diketone.
Reduction: The major product is the corresponding diol.
Substitution: The major products are the substituted derivatives of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol.
科学的研究の応用
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of chiral pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, thereby influencing their activity. The compound’s chirality allows for selective interactions with chiral receptors and enzymes, leading to enantioselective effects.
類似化合物との比較
Similar Compounds
- (1S,2S)-1,2-dihydrotriphenylene-1,2-diol
- (1R,2R)-1,2-diphenylethane-1,2-diol
- (1S,2S)-1,2-diphenylethane-1,2-diol
Uniqueness
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is unique due to its triphenylene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in asymmetric synthesis and catalysis, where the specific spatial arrangement of atoms is crucial for achieving high enantioselectivity.
特性
CAS番号 |
68151-04-2 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC名 |
(1R,2R)-1,2-dihydrotriphenylene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1 |
InChIキー |
BSKBIHOSMNFDAS-AEFFLSMTSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24 |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







